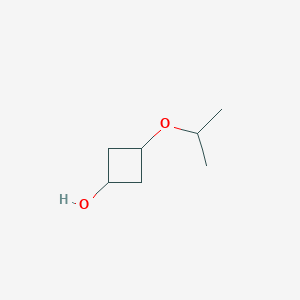

3-(Propan-2-yloxy)cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclobutane derivatives, including compounds similar to "3-(Propan-2-yloxy)cyclobutan-1-ol", has been extensively studied. Atom-economic synthesis methods have been developed, such as the base-promoted [2 + 2] cycloaddition/1,6-conjugate addition cascade, enabling the direct construction of C(sp3)-C(sp3) bonds to generate cyclobutane derivatives with good yields (Wang et al., 2018). Additionally, Lewis Acid-Catalyzed Cascade Construction methods have been utilized to create functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from related compounds (Yao & Shi, 2007).

Molecular Structure Analysis

Molecular structure analysis of cyclobutane derivatives reveals a variety of structural motifs and reactivities. The cyclobutane core is characterized by its strained ring system, which significantly influences its chemical behavior. Studies have shown that cyclobutane derivatives can be synthesized with high regio- and stereoselectivity, leading to compounds with diverse functional groups (Moustafa & Pagenkopf, 2010).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, including [4+2] cycloadditions, carbolithiation/cyclization sequences, and reactions with organolithium reagents leading to cyclobutane ring formation (Robinson et al., 1997). These reactions are fundamental for the synthesis of cyclobutane-containing compounds and their further functionalization.

Physical Properties Analysis

The physical properties of cyclobutane derivatives, such as "3-(Propan-2-yloxy)cyclobutan-1-ol", are influenced by their molecular structure. The strain in the cyclobutane ring affects its boiling point, melting point, and solubility in various solvents. These properties are essential for the practical application and handling of these compounds in chemical synthesis and other applications.

Chemical Properties Analysis

The chemical properties of cyclobutane derivatives are marked by their reactivity towards various chemical reagents. The strain in the cyclobutane ring makes these compounds susceptible to ring-opening reactions, cycloadditions, and other transformations that can be exploited to introduce new functional groups or modify the compound's structure (Gabriele et al., 2000).

Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, an analog of 3-(Propan-2-yloxy)cyclobutan-1-ol, is utilized in gold-catalyzed [2+2] cycloadditions to alkenes, facilitating the production of highly substituted cyclobutane derivatives with complete regio- and stereocontrol. This process offers a straightforward and practical approach to synthesize these derivatives (Faustino et al., 2012).

Chiral Solvating Agents for Molecular Recognition Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally similar to 3-(Propan-2-yloxy)cyclobutan-1-ol, is used as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This method efficiently detects isomers of various acids and allows quantitative determination for practical applications, indicating the utility of such compounds in molecular recognition and analysis (Khanvilkar & Bedekar, 2018).

Propiedades

IUPAC Name |

3-propan-2-yloxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKJZVGMPBOICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yloxy)cyclobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2492096.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)